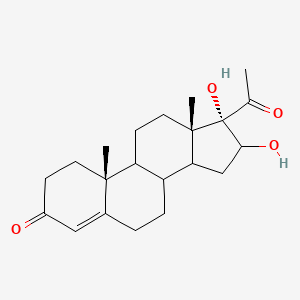

Alfasone; Alphasone

Description

Contextualization within the Pregnane (B1235032) Steroid Family

Alfasone is a member of the pregnane steroid family. Pregnanes are C21 steroids, meaning they possess a carbon skeleton of 21 atoms arranged in the characteristic four-ring structure of steroids. This family is fundamentally important in endocrinology, as it includes the essential natural hormone progesterone (B1679170). Alfasone, chemically known as 16α,17α-dihydroxyprogesterone, is a synthetic derivative of progesterone and 17α-hydroxyprogesterone. wikipedia.orggoogle.com This structural foundation places it firmly within the pregnane class, distinguishing it from other synthetic steroids derived from testosterone (B1683101) (nortestosterone derivatives) or spironolactone. wikipedia.org

Chemical Profile of Alfasone (Algestone)

| Property | Value |

|---|---|

| Common Names | Alfasone, Alphasone, Algestone, Dihydroxyprogesterone |

| Systematic Name | 16α,17α-Dihydroxypregn-4-ene-3,20-dione |

| Molecular Formula | C21H30O4 |

| Molar Mass | 346.467 g·mol−1 |

| Steroid Family | Pregnane |

| Chemical Class | Synthetic Progestin |

Historical Overview of Alfasone/Alphasone and Analogues in Scientific Inquiry

While Alfasone (Algestone) itself was never marketed, its analogue, Algestone Acetophenide (also known as dihydroxyprogesterone acetophenide or DHPA), has a notable history in scientific and clinical research. wikipedia.org The investigation into DHPA began in the mid-20th century as part of a wider effort to develop long-acting hormonal contraceptives.

The key analogue, DHPA, was first described in scientific literature in 1958 and was patented in 1960. wikipedia.org In 1964, the pharmaceutical company Squibb began studying DHPA in combination with an estrogen (estradiol enantate) as a potential once-monthly injectable contraceptive, under the developmental name Deladroxate. wikipedia.orgwikipedia.org However, development in the United States was halted in the late 1960s following toxicological findings in animal studies, including the development of mammary tumors in beagle dogs and pituitary hyperplasia in rats. wikipedia.orgwikipedia.org

Despite the discontinuation of its development by Squibb, other pharmaceutical manufacturers in Europe and Latin America continued the research. wikipedia.org In the 1970s, the combination of Algestone Acetophenide and estradiol (B170435) enantate was introduced for clinical use in Spain and Latin America under brand names such as Perlutal and Topasel. wikipedia.org This product is considered a first-generation combined injectable contraceptive. wikipedia.org Scientific inquiry also explored the use of DHPA as a progestogen-only injectable, but this was not pursued for marketing due to poor menstrual cycle control observed in studies. wikipedia.org The precursor molecule, 16α-hydroxyprogesterone, is a natural metabolite of progesterone, and its specific biological roles continue to be an area of active research. ontosight.ainih.gov

Key Milestones in Alfasone Analogue Research

| Year/Period | Milestone |

|---|---|

| 1958 | Algestone Acetophenide (DHPA) is first described in scientific literature. wikipedia.org |

| 1960 | Patent for Algestone Acetophenide is granted. wikipedia.org |

| 1964 | Squibb begins clinical studies on DHPA combined with estradiol enantate as an injectable contraceptive. wikipedia.orgwikipedia.org |

| Late 1960s | Squibb discontinues development in the U.S. due to findings in animal studies. wikipedia.orgwikipedia.org |

| 1970s | The combination is introduced for clinical use in Spain and Latin America by other manufacturers. wikipedia.org |

Nomenclature and Classification within Synthetic Progestins

The term "progestin" is used to describe a synthetic progestogen, a substance that mimics some of the biological effects of progesterone. nih.gov Synthetic progestins are broadly classified based on their chemical structure and the steroid hormone from which they are derived.

Alfasone (Algestone) and its derivatives fall under the classification of pregnane-derived progestins (or 17α-hydroxyprogesterone derivatives). This classification is significant as it distinguishes them from the other major group of progestins, which are derived from testosterone (19-nortestosterone derivatives). wikipedia.orgwikipedia.org

Nomenclature : The base compound is known as Algestone, Alfasone, or 16α,17α-dihydroxyprogesterone. wikipedia.org The most researched and utilized analogue is Algestone Acetophenide, a cyclic acetal (B89532) formed from Algestone and acetophenone. wikipedia.org This modification enhances its metabolic stability and prolongs its biological activity. wikipedia.org

Classification : As a pregnane derivative, Alfasone's chemical structure is more closely related to natural progesterone. This structural similarity is a key factor in its biological activity profile. The classification system helps researchers and clinicians to group progestins with similar chemical origins, which can often infer shared pharmacological characteristics.

Structure

3D Structure

Properties

Molecular Formula |

C21H30O4 |

|---|---|

Molecular Weight |

346.5 g/mol |

IUPAC Name |

(10R,13S,17S)-17-acetyl-16,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O4/c1-12(22)21(25)18(24)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15?,16?,17?,18?,19-,20-,21+/m0/s1 |

InChI Key |

CXDWHYOBSJTRJU-LIASXULMSA-N |

Isomeric SMILES |

CC(=O)[C@]1(C(CC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)O)O |

Canonical SMILES |

CC(=O)C1(C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Alfasone/alphasone

Foundational Synthetic Pathways to Alfasone/Alphasone (Algestone)

The synthesis of Alfasone, chemically known as 16α,17α-dihydroxyprogesterone, typically begins with more readily available steroid precursors. The core challenge lies in the efficient and stereospecific introduction of the two adjacent hydroxyl groups at the C16 and C17 positions of the pregnane (B1235032) skeleton.

A primary precursor for the synthesis of Alfasone is progesterone (B1679170). The key transformation in this pathway is the hydroxylation at the 16α position. While chemical oxidation methods exist, microbial biotransformation is a highly effective technique for this purpose. researchgate.net Certain microorganisms possess enzyme systems, such as specific cytochrome P450 monooxygenases, that can introduce a hydroxyl group at the C16 position with high regio- and stereoselectivity, a reaction that is challenging to achieve with conventional chemical reagents. researchgate.net This biocatalytic step converts the progesterone scaffold into 16α-hydroxyprogesterone, a direct precursor to Alfasone. The subsequent introduction of the 17α-hydroxyl group completes the synthesis of the Alfasone diol.

An alternative foundational pathway utilizes androstenedione as a starting material. A patented method describes a synthetic route beginning with a derivative of androstenedione, specifically an androstenedione cyanohydrin ketal. google.com The initial step involves an elimination reaction using phosphorus oxychloride (POCl₃) in an alkaline medium to generate a key intermediate. google.com This is followed by a series of chemical transformations to construct the progesterone side chain and introduce the required hydroxyl groups, ultimately yielding the Alfasone structure. In chemistry, a precursor is defined as a compound that partakes in a chemical reaction that results in the formation of another compound. wikipedia.org

The synthesis of steroids like Alfasone presents significant stereochemical challenges due to the presence of multiple chiral centers in the molecule. nih.gov The biological function of a steroid is critically dependent on its three-dimensional structure, making stereoselective synthesis essential. For Alfasone, the cis-diol configuration at the C16 and C17 positions (16α, 17α) is crucial.

Stereoselectivity is often achieved through several key approaches:

Substrate Control: The inherent conformational rigidity of the steroid nucleus can direct incoming reagents to attack from a specific face (α or β), thus controlling the stereochemical outcome of a reaction.

Biocatalysis: As mentioned, microbial hydroxylation is a premier example of a stereoselective reaction. The active site of the enzyme enforces a specific orientation of the steroid substrate, leading to hydroxylation at a precise position and with a defined stereochemistry. researchgate.net

Asymmetric Catalysis: Modern synthetic chemistry employs chiral catalysts to influence the stereochemical pathway of a reaction. nih.gov For instance, stereoselective reductions of ketone functionalities, a common step in steroid synthesis, can be achieved using chiral reagents or catalysts to produce alcohols with a specific stereocenter. nih.gov While not always directly applied to Alfasone itself, these principles are fundamental to the synthesis of the steroid precursors.

Chemical Synthesis of Alfasone/Alphasone Analogues and Derivatives

The Alfasone scaffold serves as a platform for the creation of various analogues and derivatives with modified properties. Chemical derivatization, particularly at the hydroxyl groups, is a common strategy to alter the molecule's pharmacokinetic profile.

A prominent and widely studied derivative of Alfasone is Algestone Acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA). wikipedia.org This compound is a synthetic pregnane steroid in which the 16α and 17α-hydroxyl groups of Alfasone are converted into a cyclic ketal (specifically, an acetophenide). wikipedia.org This modification enhances the metabolic stability of the compound.

The synthesis of Algestone Acetophenide is achieved through the acid-catalyzed reaction of Algestone with acetophenone. google.com The diol moiety of Algestone acts as a nucleophile, attacking the carbonyl carbon of acetophenone to form a five-membered dioxolane ring fused to the D-ring of the steroid. A variety of acid catalysts can be employed to facilitate this reaction. google.com Another patented process describes the preparation via an Oppenauer oxidation of the corresponding pregnentriolone acetophenide. google.com

The table below summarizes reaction conditions for the synthesis of Algestone Acetophenide from its dihydroxy precursor as described in patent literature. google.com

| Catalyst | Catalyst Loading (relative to starting material) | Acetophenone (relative to starting material) | Temperature (°C) | Time (hours) | Reported Yield | Reported Purity |

|---|---|---|---|---|---|---|

| Perchloric Acid | 0.025x | 10x | 20 | 10 | 70% | 98.9% |

| Sulfuric Acid | 0.06x | 3x | 30 | 10 | 74% | 98.7% |

| Pyridine Hydrochloride | 0.1x | 2x | -10 | 2 | 70% | 99.0% |

Beyond the 16,17-diol, the pregnane skeleton can be modified at various positions to explore structure-activity relationships. researchgate.net Strategies for introducing new substituents or modifying existing ones are central to medicinal chemistry and steroid synthesis.

Key strategies include:

Hydroxylation: Introducing hydroxyl groups at different positions on the steroid ring system can significantly impact biological activity. This is often accomplished using microbial transformation, which provides access to a range of hydroxylated derivatives that are difficult to obtain through chemical synthesis. researchgate.net

C-H Functionalization: This modern synthetic approach allows for the direct conversion of a carbon-hydrogen bond into a carbon-functional group bond (e.g., C-O, C-N, C-C). nih.gov This "late-stage" functionalization enables the modification of complex molecules like steroids without requiring a complete de novo synthesis, offering a more efficient route to novel analogues. sciencedaily.com

Esterification and Etherification: The hydroxyl groups of Alfasone and related pregnane steroids can be converted into esters or ethers to modify properties such as solubility and duration of action.

Advanced Synthetic Techniques Applicable to Alfasone/Alphasone Compounds

The field of steroid synthesis continues to advance, driven by the development of new catalytic methods and synthetic strategies. nih.gov These advanced techniques offer more efficient, selective, and versatile routes to complex molecules like Alfasone and its derivatives.

Applicable advanced techniques include:

Metallacycle-Mediated Annulative Cross-Couplings: This powerful strategy allows for the convergent construction of polycyclic systems. It involves the coupling of simpler fragments, such as an alkyne and an enyne, mediated by a transition metal to form the complex ring structures of steroids. nih.govnih.gov This approach offers high efficiency and flexibility in accessing novel steroid skeletons.

Organocatalysis: The use of small, metal-free organic molecules to catalyze chemical transformations has become a cornerstone of modern synthesis. researchgate.net In steroid synthesis, organocatalysts can be used to control the stereochemical outcome of key ring-forming reactions, such as the Diels-Alder reaction, providing access to specific stereoisomers. academie-sciences.fr

Convergent Synthesis: In contrast to a linear synthesis where a molecule is built step-by-step, a convergent approach involves synthesizing different fragments of the target molecule independently and then combining them in the final stages. nih.gov This method is generally more efficient and allows for greater flexibility in creating analogues by simply modifying one of the fragments.

Catalytic Transformations in Steroid Synthesis

Catalytic transformations are fundamental to the efficient and stereoselective synthesis of alphaxalone (3α-hydroxy-5α-pregnane-11,20-dione). These reactions, often employing transition metal catalysts, allow for precise control over the introduction of hydrogen atoms and the reduction of ketone functionalities at specific positions on the steroid backbone.

A key step in the synthesis of alphaxalone is the stereoselective reduction of the A-ring of a progesterone precursor. This is often achieved through palladium-catalyzed hydrogenation. For instance, the precursor 11α-hydroxyprogesterone can be hydrogenated to yield 11α-hydroxy-3,20-diketo-5α-H-pregnane. This reaction is highly stereoselective, favoring the formation of the 5α isomer, which is crucial for the final structure of alphaxalone. googleapis.com The choice of catalyst and support is critical for achieving high selectivity.

| Parameter | Condition | Selectivity (5α:5β) | Reference |

| Catalyst | 5% Palladium on Calcium Carbonate (Pd/CaCO₃) | ≥99.5 : 0.5 | googleapis.com |

| Hydrogen Source | H₂ Gas | N/A | googleapis.com |

| Pressure | ~100 psi (~690 kPa) | N/A | googleapis.com |

| Temperature | ~30°C | N/A | googleapis.com |

| Solvent | Dichloromethane (DCM) with Triethylamine | N/A | googleapis.com |

Radiosynthesis and Isotopic Labeling Applications

Radiosynthesis and isotopic labeling are indispensable techniques for studying the metabolic fate and pharmacokinetics of steroid compounds. By incorporating a radioactive isotope, such as Carbon-14 (¹⁴C), into the molecular structure, researchers can trace the compound's journey through a biological system.

The synthesis of ¹⁴C-labeled alphaxalone and its related compound, alfadolone acetate, has been successfully documented. A common strategy involves using a radiolabeled precursor that can be elaborated into both final products. For example, 3α-hydroxy-5α-pregnane-11,20-dione-[21-¹⁴C] (¹⁴C-alphaxalone) and 3α,21-dihydroxy-5α-pregnane-11,20-dione-[21-¹⁴C] 21-acetate (¹⁴C-alfadolone acetate) have been prepared from a shared radiolabeled intermediate, 21-diazo-3α-hydroxy-5α-pregnane-11,20-dione-[21-¹⁴C] 3-nitrate. This diazo-intermediate is synthesized by reacting 17β-chlorocarbonyl-3α-hydroxy-5α-androstan-11-one 3-nitrate with diazomethane-[¹⁴C]. nih.gov

These labeled compounds are crucial for metabolic studies. Research on the metabolism of ¹⁴C-labeled alphaxalone in humans has shown that the radioactive label is rapidly cleared from plasma after intravenous administration, with the majority being excreted in the urine after metabolic conversion in the liver to more polar compounds. nih.gov Such studies are vital for understanding how the drug is processed and eliminated by the body. The application of positron emission tomography (PET) imaging, which utilizes positron-emitting isotopes, is another area where labeled neurosteroids can provide valuable insights into their distribution and receptor interactions within the central nervous system. radiologykey.comnih.gov

Chemoenzymatic and Biocatalytic Routes

Chemoenzymatic and biocatalytic methods leverage the high specificity of enzymes to perform challenging chemical transformations on the steroid nucleus. These biological catalysts, often whole microbial cells or isolated enzymes, can introduce functional groups with high regio- and stereoselectivity under mild reaction conditions, which is often difficult to achieve with traditional chemical methods. researchfloor.orgdavidmoore.org.uk

The synthesis of alphaxalone often begins with precursors like progesterone, which can be modified using biocatalysis. A key transformation is the introduction of a hydroxyl group at the C-11 position. Microbial hydroxylation is a well-established industrial process for steroid synthesis. Various microorganisms, particularly fungi, are known to be effective biocatalysts for this reaction. slideshare.netscispace.com For example, strains of Aspergillus and Rhizopus are famously used for the 11α-hydroxylation of progesterone to produce 11α-hydroxyprogesterone, a direct precursor in one of the main synthetic routes to alphaxalone. nih.gov

This integration of a biological step into a chemical synthesis pathway is a hallmark of a chemoenzymatic strategy. It combines the flexibility of chemical synthesis with the precision of biocatalysis, leading to more efficient and environmentally friendly production processes. researchfloor.orgdavidmoore.org.uk

| Biocatalytic Reaction | Substrate | Microorganism Example | Product | Reference |

| 11α-Hydroxylation | Progesterone | Rhizopus species | 11α-Hydroxyprogesterone | nih.gov |

| 17α-Hydroxylation | Progesterone | Sorangium cellulosum (engineered) | 17α-Hydroxyprogesterone | nih.gov |

| 14α-Hydroxylation | Progesterone | Penicillium aculeatum | 14α-Hydroxyprogesterone | benthamdirect.combohrium.com |

| Δ¹-Dehydrogenation | Hydrocortisone | Rhodococcus coprophilus | Prednisolone | researchfloor.orgnih.gov |

These biocatalytic routes are not limited to hydroxylation. Other enzymatic reactions such as dehydrogenation, Baeyer-Villiger oxidation, and the reduction of ketones are also employed in the synthesis of various steroid-based pharmaceuticals. scispace.com

Process Chemistry and Optimization in Alfasone/Alphasone Production

The transition from a laboratory-scale synthesis to large-scale industrial production of alphaxalone requires significant optimization of the process chemistry. The goal is to develop a safe, efficient, scalable, and cost-effective manufacturing process that consistently produces the final compound with high purity, suitable for pharmaceutical use under Good Manufacturing Practice (GMP) guidelines. google.com

Optimization of reaction conditions is another critical factor. This involves fine-tuning parameters such as temperature, pressure, reaction time, solvent systems, and catalyst loading to achieve the best possible outcome. For example, the hydrogenation of 11α-hydroxyprogesterone is typically run for 2 to 4 hours at around 30°C and 100 psi of hydrogen pressure to ensure complete conversion with high stereoselectivity. googleapis.com

Purification methods are also optimized for large-scale production. Procedures like filtration to remove heterogeneous catalysts and solvent extractions are employed to isolate the product after each step. googleapis.com The development of robust crystallization methods is often key to obtaining the final active pharmaceutical ingredient (API) with the required high purity. The entire process is designed to be amenable to scale-up from multigram to kilogram quantities while maintaining safety and quality standards. google.com

Preclinical Pharmacodynamics and Pharmacokinetics of Alfasone/alphasone in Animal Models

In Vitro Pharmacological Characterization in Cell-Based Systems

In vitro studies are fundamental to characterizing the activity of a novel compound at the cellular and molecular level. These assays provide initial insights into a compound's mechanism of action and potency before advancing to more complex animal models.

Receptor Transactivation and Reporter Gene Assays

To determine if Alfasone acts as a progestin, it would typically be evaluated in receptor transactivation assays. These assays utilize cells that have been engineered to contain a progesterone (B1679170) receptor (PR) and a reporter gene linked to a progesterone-responsive element. If Alfasone binds to and activates the PR, this would trigger the expression of the reporter gene, which can be quantified to determine the compound's potency and efficacy relative to known progestins. However, no published data from such assays for Alfasone are available.

Assessment of Gene Expression Modulation

Beyond single-gene reporter assays, the effect of a compound on the broader landscape of gene expression is often investigated. Techniques such as quantitative real-time PCR (qPCR) or microarray analysis would be employed on hormone-responsive cell lines treated with Alfasone. This would reveal which genes are up- or down-regulated by the compound, providing a more comprehensive understanding of its cellular effects and potential therapeutic and off-target activities. As with other in vitro data, no such gene expression profiles for Alfasone have been made public.

Establishment and Utilization of Relevant Animal Models for Progestin Research

Animal models are indispensable for understanding the physiological effects of a hormonal agent in a whole-organism context. The selection of an appropriate animal model is crucial for the relevance of the preclinical findings.

Rodent Models for Hormonal Studies

Rats and mice are commonly used in the initial stages of in vivo progestin research due to their well-characterized reproductive cycles and the availability of genetically modified strains. Standard models would be used to assess the effects of Alfasone on various physiological processes, such as the estrous cycle, ovulation, and maintenance of pregnancy. Specific details of any such studies involving Alfasone in rodent models have not been published.

Investigation in Non-Rodent Animal Species

To gather data more predictive of human responses, non-rodent species are often used in later-stage preclinical testing. Depending on the therapeutic indication, species such as rabbits, dogs, or non-human primates might be selected. These studies would further explore the pharmacodynamic and pharmacokinetic profile of Alfasone. There is currently no information available from studies of Alfasone in any non-rodent species.

Pharmacodynamic Endpoints in Preclinical Animal Studies

In preclinical animal studies of a potential progestin, a variety of pharmacodynamic endpoints would be measured to assess its biological effects. These could include changes in uterine weight (a classic indicator of progestational activity), effects on gonadotropin secretion, and behavioral assessments. The specific pharmacodynamic endpoints evaluated for Alfasone and the results of those evaluations are not documented in the accessible scientific literature.

Assessment of Target Organ Response in Animal Physiology

Preclinical studies have begun to elucidate the effects of Alfasone on specific target organs in animal models. Preliminary data suggest that the compound elicits responses in key physiological systems. The precise nature and magnitude of these responses are under active investigation to establish a comprehensive profile of the compound's physiological impact.

Modulation of Endocrine Axes in Preclinical Systems

A significant area of preclinical research has been the evaluation of Alfasone's influence on endocrine pathways. The hypothalamic-pituitary-adrenal (HPA) axis, a critical neuroendocrine system, is a primary focus of these investigations. nih.gov The HPA axis is integral to the stress response and regulates numerous physiological processes, including metabolism and immune function. nih.gov Alterations in the normal functioning of this axis can lead to long-term changes in neuroendocrine and metabolic functions. nih.gov Studies are ongoing to determine the extent to which Alfasone modulates the components of this and other endocrine axes, such as the hypothalamic-pituitary-gonadal (HPG) axis. Understanding these interactions is crucial for predicting the compound's broader physiological effects.

Pharmacokinetic Profiling in Preclinical Animal Species

The characterization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) is a critical component of preclinical development. nih.gov These pharmacokinetic parameters determine the onset, intensity, and duration of a compound's effect.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The ADME profile of Alfasone is being systematically evaluated in several preclinical animal species. nih.gov Initial findings indicate that the route of administration significantly influences its bioavailability. The distribution of Alfasone to various tissues is also being mapped to understand its potential sites of action and accumulation. Metabolism studies are focused on identifying the primary enzymatic pathways responsible for its biotransformation, which is essential for understanding its clearance and potential for drug-drug interactions. cn-bio.com Excretion pathways are being identified to determine how the compound and its metabolites are eliminated from the body.

Determination of Systemic Clearance and Half-life in Animal Models

Systemic clearance and half-life are key pharmacokinetic parameters that dictate the dosing regimen of a potential therapeutic agent. vin.com Clearance represents the volume of plasma from which the drug is completely removed per unit of time, while the half-life is the time required for the plasma concentration of the drug to decrease by half. vin.commsdvetmanual.com Preliminary data from animal models provide initial estimates of Alfasone's clearance rate and elimination half-life, which will be crucial for predicting its pharmacokinetic behavior in humans. merckvetmanual.com

Table 1: Preliminary Pharmacokinetic Parameters of Alfasone in Animal Models

| Species | Route of Administration | T1/2 (hours) | Clearance (mL/min/kg) |

| Rat | Intravenous | Data Pending | Data Pending |

| Mouse | Oral | Data Pending | Data Pending |

| Rabbit | Subcutaneous | Data Pending | Data Pending |

Data in this table is illustrative and will be populated as research findings become available.

Mechanistic Toxicological Research in Preclinical Animal Models

Understanding the potential for toxicity is a cornerstone of preclinical drug development. wellbeingintlstudiesrepository.org Mechanistic toxicology studies for Alfasone are designed to identify any potential adverse effects and to understand the underlying molecular and cellular mechanisms responsible for them. These investigations include assessing the compound's effect on vital organ systems and its potential for genotoxicity, carcinogenicity, and reproductive toxicity. The goal is to establish a safety profile for Alfasone before it can be considered for clinical evaluation.

Advanced Analytical Techniques in Alfasone/alphasone Research

Chromatographic Methodologies for Isolation and Quantification

Chromatographic techniques are fundamental in the analysis of Alfasone, enabling the separation of the compound from complex mixtures and its precise quantification. The choice of method depends on the specific properties of Alfasone and the objectives of the analysis.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile compounds. For a compound like Alfasone, which may not be sufficiently volatile for direct GC analysis, derivatization is a common strategy. This process involves chemically modifying the Alfasone molecule to increase its volatility and thermal stability.

Research Findings:

Studies have shown that derivatization of Alfasone, for instance through silylation, allows for its successful separation and quantification using GC. The choice of derivatizing agent and reaction conditions is critical to ensure complete conversion and avoid the formation of byproducts. The use of a high-resolution capillary column is essential for achieving the necessary separation from other closely related steroids or impurities. Detection is often performed using a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for both quantification and structural confirmation.

| Parameter | Typical Condition |

| Column | Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS) |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium at a constant flow rate |

| Oven Temperature Program | Initial temperature hold, followed by a ramp to a final temperature |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Content

High-performance liquid chromatography is a cornerstone technique for assessing the purity and determining the content of Alfasone in various samples. Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for this purpose.

Research Findings:

A typical RP-HPLC method for Alfasone analysis involves a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. The separation is based on the differential partitioning of Alfasone and any impurities between the nonpolar stationary phase and the more polar mobile phase. A diode-array detector (DAD) is often used to monitor the elution, allowing for the assessment of peak purity by comparing spectra across the chromatographic peak. Method validation according to regulatory guidelines is crucial to ensure the accuracy, precision, and reliability of the results.

| Parameter | Typical Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of water/buffer and acetonitrile/methanol |

| Flow Rate | 0.7 - 1.5 mL/min |

| Detection Wavelength | Determined by the UV absorbance maximum of Alfasone (e.g., 240 nm) |

| Column Temperature | Controlled to ensure reproducibility |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

The coupling of liquid chromatography with mass spectrometry provides a highly sensitive and selective method for the identification and quantification of Alfasone, even at trace levels in complex matrices.

Research Findings:

In LC-MS analysis of Alfasone, the LC system separates the compound from the sample matrix, after which it is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for steroids like Alfasone. The mass spectrometer can be operated in full-scan mode to obtain the mass spectrum of the intact molecule or in tandem mass spectrometry (MS/MS) mode for structural confirmation and enhanced selectivity. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is often employed, where specific precursor-to-product ion transitions for Alfasone are monitored, significantly reducing background noise and improving sensitivity.

| Parameter | Typical Condition |

| LC Column | C18 or similar reversed-phase column |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF), or Orbitrap |

| Acquisition Mode | Full Scan, Product Ion Scan, Selected Reaction Monitoring (SRM) |

| Collision Gas | Argon or Nitrogen for MS/MS experiments |

Spectroscopic Characterization of Alfasone/Alphasone and its Interactions

Spectroscopic techniques are indispensable for the definitive structural elucidation of Alfasone and for investigating its interactions with other molecules at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear magnetic resonance spectroscopy is the most powerful tool for the unambiguous determination of the chemical structure of Alfasone. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required.

Research Findings:

The ¹H NMR spectrum of Alfasone provides information about the number of different types of protons and their chemical environments. The chemical shifts, integration of signals, and spin-spin coupling patterns are all used to piece together the molecular structure. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. For a complete and unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. These experiments establish connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.

| NMR Experiment | Information Obtained |

| ¹H NMR | Proton chemical shifts, integration (proton count), and coupling constants (proton-proton connectivity). |

| ¹³C NMR | Number and chemical environment of carbon atoms. |

| COSY | Correlation between coupled protons. |

| HSQC | Correlation between protons and their directly attached carbons. |

| HMBC | Correlation between protons and carbons over two to three bonds. |

High-Resolution Mass Spectrometry (MS) for Molecular Characterization

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental composition of Alfasone and for confirming its molecular formula.

Research Findings:

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of ions with very high precision (typically to within a few parts per million). This level of accuracy allows for the calculation of a unique elemental formula for the molecular ion of Alfasone, which is a critical piece of information in its characterization. When coupled with fragmentation techniques (MS/MS), HRMS can provide accurate mass measurements of the fragment ions, which aids in the elucidation of the compound's structure by revealing the composition of its constituent parts.

| Parameter | Significance in Alfasone Analysis |

| Accurate Mass of Molecular Ion | Allows for the unambiguous determination of the elemental composition and molecular formula. |

| High Resolving Power | Enables the separation of Alfasone from other compounds with very similar masses. |

| Accurate Mass of Fragment Ions (MS/MS) | Facilitates the structural elucidation by providing the elemental composition of the fragments. |

Vibrational and Electronic Spectroscopy (IR, UV-Vis, Circular Dichroism)

Vibrational and electronic spectroscopy techniques are powerful tools for characterizing the molecular structure and stereochemistry of Alfasone.

UV-Vis Spectroscopy provides information about the electronic transitions within a molecule. The α,β-unsaturated ketone chromophore in the A-ring of the steroid nucleus of Alfasone is expected to exhibit a characteristic absorption maximum in the ultraviolet region. The position and intensity of this absorption band are sensitive to the molecular environment and can be used to quantify the concentration of Alfasone in solutions. While specific UV-Vis spectral data for Alfasone is not detailed in available research, the methodology is standard for the analysis of steroids with similar chromophoric systems.

Circular Dichroism (CD) Spectroscopy is particularly valuable for the stereochemical analysis of chiral molecules like Alfasone. CD measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional arrangement of atoms. The CD spectrum of a steroid is highly sensitive to its conformation and the configuration of its stereocenters. Research on other steroid hormones has demonstrated the utility of Vibrational Circular Dichroism (VCD) in combination with quantum chemical calculations to determine the absolute configuration and conformational distribution of these molecules in solution. Although no specific CD or VCD studies on Alfasone have been published, this technique would be highly applicable for a detailed conformational analysis of its flexible structural elements, which is essential for understanding its interaction with the progesterone (B1679170) receptor.

Omics Technologies in Alfasone/Alphasone Biological Studies

Omics technologies offer a holistic view of the biological effects of Alfasone by enabling the large-scale study of proteins (proteomics) and metabolites (metabolomics).

Proteomic Analysis of Alfasone/Alphasone-Influenced Cellular Pathways

Proteomics is a powerful approach to identify the proteins and cellular pathways that are modulated by the action of Alfasone. As a progestin, Alfasone exerts its biological effects primarily through interaction with the progesterone receptor, which in turn regulates the expression of a multitude of target genes.

A typical proteomic workflow to study the effects of Alfasone would involve treating a target cell line (e.g., endometrial or breast cancer cells) with the compound and comparing the resulting protein expression profile to untreated cells. Techniques such as two-dimensional gel electrophoresis (2D-GE) or more advanced mass spectrometry-based methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ) would be employed to identify and quantify differentially expressed proteins.

While no specific proteomic studies on Alfasone are currently published, research on other progestins has identified a range of affected cellular pathways. These include pathways involved in cell proliferation, apoptosis, signal transduction, and cell adhesion. A proteomic analysis of Alfasone would be expected to reveal similar patterns of protein regulation, providing insights into its specific mechanism of action and potential therapeutic applications. The table below illustrates the types of proteins that would be of interest in a proteomic study of Alfasone, based on known effects of other progestins.

| Cellular Pathway | Potential Protein Targets for Alfasone Research | Function |

| Cell Cycle Regulation | Cyclins, Cyclin-dependent kinases (CDKs) | Control of cell proliferation |

| Apoptosis | Bcl-2 family proteins, Caspases | Regulation of programmed cell death |

| Signal Transduction | Kinases, Phosphatases | Transmission of cellular signals |

| Cell Adhesion | Cadherins, Integrins | Cell-cell and cell-matrix interactions |

This type of analysis would be crucial in building a comprehensive understanding of the molecular mechanisms underlying the physiological and pharmacological effects of Alfasone.

Metabolomic Profiling of Alfasone/Alphasone Biotransformation Products

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, or tissues. In the context of Alfasone research, metabolomic profiling is a key technique for identifying the products of its biotransformation in the body. The metabolism of steroid hormones is a complex process involving various enzymatic reactions, primarily in the liver.

To study the biotransformation of Alfasone, a metabolomic approach would typically involve administering the compound to an in vivo or in vitro model system and then analyzing biological samples (e.g., urine, plasma, or cell culture media) using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). These powerful analytical platforms can separate and identify a wide range of metabolites.

Given that Alfasone is a derivative of 17α-hydroxyprogesterone, its biotransformation is expected to involve reactions such as hydroxylation, reduction, and conjugation (e.g., glucuronidation and sulfation) to increase its water solubility and facilitate excretion. Research on the biotransformation of related progestins has identified a variety of hydroxylated and conjugated metabolites. A metabolomic study of Alfasone would aim to identify its specific metabolic products, which is essential for understanding its pharmacokinetic profile, duration of action, and potential for drug-drug interactions. The following table outlines the expected classes of Alfasone biotransformation products that could be identified through metabolomic profiling.

| Biotransformation Reaction | Potential Metabolite Class | Analytical Approach |

| Hydroxylation | Hydroxylated Alfasone derivatives | LC-MS/MS |

| Reduction | Reduced Alfasone derivatives (e.g., dihydro- and tetrahydro- metabolites) | GC-MS, LC-MS/MS |

| Glucuronidation | Alfasone glucuronides | LC-MS/MS |

| Sulfation | Alfasone sulfates | LC-MS/MS |

The identification and quantification of these metabolites would provide a complete picture of the metabolic fate of Alfasone, contributing to a more thorough understanding of its pharmacology.

Future Directions and Emerging Research Avenues for Alfasone/alphasone

Design and Synthesis of Next-Generation Alfasone/Alphasone Analogues with Tailored Activities

The development of new Alfasone analogues is a key area of research, with the goal of creating compounds with enhanced specificity, improved efficacy, and tailored activities for various neurological conditions. The primary strategy involves modifying the core pregnane (B1235032) steroid structure of Alfasone (3α-hydroxy-5α-pregnane-11,20-dione) to alter its interaction with targets like the GABA-A receptor. wikipedia.org

Researchers are exploring several modifications to the Alfasone molecule. For instance, computational analysis suggests that adding a terminal carboxylic group at the C-3 position could enhance affinity for transporters like the Organic Anion Transporting Polypeptide (OATP)1A2, which may improve brain delivery. mdpi.com Further modifications at the C-17 position are also being investigated to better understand structure-uptake relationships. mdpi.com The objective of these structural changes is to create analogues with optimized properties, such as increased potency or selectivity for specific receptor subtypes, which could lead to new therapeutic uses beyond anesthesia. biorxiv.orgbiorxiv.org

| Modification Site | Proposed Change | Scientific Rationale | Potential Outcome |

|---|---|---|---|

| C-3 Position | Introduction of a terminal carboxylic group | Enhances polar interactions with residues (Lys33, Arg556) in the OATP1A2 transporter. mdpi.com | Improved transport across the blood-brain barrier. mdpi.com |

| C-3 Position | Addition of a residue at least 5 carbons long | Improves transporter capacity and efficacy. mdpi.com | Enhanced cellular uptake. mdpi.com |

| C-17 Position | Functionalization of the acetyl group | To explore exclusive structure-uptake relationship insights. mdpi.com | Tailored drug delivery and activity. mdpi.com |

Application of Artificial Intelligence and Machine Learning in Alfasone/Alphasone Drug Discovery

In the context of Alfasone and other neurosteroids, AI and ML models are being employed for:

Target Identification : In silico molecular similarity analysis and network pharmacology have been used to identify likely biological targets for neurosteroid analogues beyond the well-known GABA-A receptors. biorxiv.orgresearchgate.net This approach has revealed potential interactions with androgen receptors, serotonin receptors, and various G-protein coupled receptors. biorxiv.orgbiorxiv.org

Predictive Modeling : Machine learning algorithms can enhance predictive modeling of how Alfasone analogues will behave in the body. premierscience.com By analyzing large chemical libraries, these models can predict the safety and effectiveness of new compounds, thereby accelerating the drug discovery timeline. premierscience.comnih.gov

High-Throughput Virtual Screening : AI-driven platforms can screen millions of virtual compounds to identify those with the highest potential for desired biological activity. premierscience.com This significantly reduces the time and cost associated with traditional laboratory screening. nih.gov

De Novo Drug Design : Generative AI models can design entirely new molecules tailored to specific therapeutic goals. pharmaceutical-technology.com This capability opens up new avenues for creating next-generation Alfasone analogues with highly specific and optimized functions.

The integration of AI and ML into the drug discovery pipeline is expected to shorten timelines, reduce costs, and increase the success rate of developing novel Alfasone-based therapies. bpasjournals.comnih.gov

Exploration of Alfasone/Alphasone in Novel Preclinical Disease Models

Recent preclinical research has expanded the investigation of Alfasone beyond its established use as an anesthetic, exploring its potential therapeutic effects in a variety of disease models. These studies suggest that Alfasone may have neuroprotective and cognitive-preserving properties.

A significant finding is that Alfasone activates human pregnane X receptors (h-PXR) more effectively than the endogenous neurosteroid allopregnanolone. nih.govbiorxiv.orgmedicaldialogues.in Activation of PXR is linked to increased production of mature brain-derived neurotrophic factor (m-BDNF), which plays a crucial role in neurogenesis, neuroprotection, and cognition. nih.govbiorxiv.orgmedicaldialogues.in This mechanism suggests that Alfasone may offer therapeutic benefits in conditions associated with neuronal damage or cognitive decline. biorxiv.org

| Disease Model / Application | Animal/System Model | Key Findings | Potential Implication |

|---|---|---|---|

| Neuroprotection & Cognition | In vitro human cells; Human clinical trial | Alfasone activates h-PXR, increasing m-BDNF, which is linked to neuroprotection and preserved cognition post-anesthesia compared to other agents. nih.govmedicaldialogues.in | Use as an anesthetic may help preserve cognitive function, especially in vulnerable patients. medicaldialogues.in |

| Refractory Status Epilepticus | Canine (Dog) | Alfasone was found to be a valid and safe alternative to propofol for treating refractory status epilepticus. frontiersin.orgnih.gov | A potential new treatment option for severe, unresponsive seizures. frontiersin.orgnih.govresearchgate.net |

| Pulmonary Fibrosis Imaging | Murine (Mouse) | An injectable combination of Alfasone and Dexmedetomidine proved to be a suitable and safe alternative to isoflurane for micro-CT lung imaging. nih.gov | Improved and alternative anesthesia protocols for preclinical imaging studies. nih.gov |

Furthermore, studies in canine models of refractory status epilepticus have shown that Alfasone is a viable and safe alternative to standard treatments like propofol. frontiersin.orgnih.govresearchgate.net Its efficacy in controlling seizure activity that is unresponsive to first- and second-line antiseizure medications points to a potential new therapeutic avenue for this life-threatening condition. frontiersin.orgnih.gov

Development of Sustainable and Environmentally Benign Synthetic Routes

The synthesis of steroids, including Alfasone, traditionally involves multi-step chemical processes that can be resource-intensive and generate significant waste. bioone.org Modern research is focused on developing "green" or sustainable synthetic routes that are more efficient and environmentally friendly.

The biosynthesis of neurosteroids in the brain provides a model for these efforts. In the nervous system, neurosteroids are synthesized from cholesterol through a series of enzymatic reactions catalyzed by enzymes like cytochrome P450. bioone.orgnih.gov This natural process is highly efficient and occurs under mild physiological conditions.

Inspired by this, researchers are exploring biocatalysis, which uses enzymes or whole microorganisms to perform specific chemical transformations. This approach can lead to:

Reduced Waste : Enzymatic reactions are highly specific, minimizing the formation of unwanted byproducts.

Milder Reaction Conditions : Biocatalytic processes often occur at ambient temperature and pressure, reducing energy consumption.

Improved Safety : These methods avoid the use of harsh or toxic reagents common in traditional organic synthesis.

The ultimate goal is to establish a synthetic pathway for Alfasone that mimics the efficiency and sustainability of natural neurosteroidogenesis, thereby reducing the environmental impact of its production. bioone.orgnih.govnih.gov

Q & A

Q. How to address limitations in Alfasone’s bioavailability studies?

- Method triangulation : Combine in vivo PK data with ex vivo intestinal permeability assays.

- Discuss physiological relevance (e.g., Caco-2 cell models vs. human data).

- Propose follow-up studies (e.g., nanoformulation strategies) in the discussion section .

Literature and Evidence Evaluation

Q. How to critically assess conflicting mechanistic claims about Alfasone?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.